molecular formula C9H7BrO4 B3033721 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid CAS No. 1152537-71-7

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B3033721
CAS No.: 1152537-71-7
M. Wt: 259.05
InChI Key: BZCPBZHPILZFQG-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid is an organic compound that features a bromine atom and a methoxy group attached to a benzene ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the oxoacetic acid group. One common method includes:

    Bromination: 4-Methoxybenzaldehyde is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the meta position relative to the methoxy group.

    Oxidation: The resulting 3-bromo-4-methoxybenzaldehyde is then oxidized to form the corresponding carboxylic acid.

    Formation of Oxoacetic Acid: The carboxylic acid is further reacted with a suitable reagent to introduce the oxoacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxoacetic acid moiety can participate in redox reactions.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the oxoacetic acid moiety are key sites for chemical transformations, allowing the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid.

    4-Methoxybenzaldehyde: Another related compound used in the initial steps of synthesis.

    2-(3-Bromo-4-methoxyphenyl)ethanamine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the combination of its bromine and oxoacetic acid functional groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCPBZHPILZFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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